(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide
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Description
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C21H16BrN3O2S and its molecular weight is 454.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthetic Pathways and Chemical Characterization : The synthesis and characterization of compounds with related structures to "(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide" have been extensively studied. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involved the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, showcasing a method for creating compounds with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Applications in Medicinal Chemistry
- Photodynamic Therapy : The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base were reported. These compounds exhibit significant singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Herbicidal Activity
- Agricultural Chemistry : The development of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates as herbicidal inhibitors of PSII electron transport showcases the application of similar compounds in agriculture. These compounds displayed significant herbicidal activities, with particular variants showing excellence at low doses (Wang, Li, Li, & Huang, 2004).
Properties
IUPAC Name |
(Z)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S/c1-27-18-8-4-14(5-9-18)10-16(12-23)20(26)25-21-24-13-19(28-21)11-15-2-6-17(22)7-3-15/h2-10,13H,11H2,1H3,(H,24,25,26)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXVOUVPNYWPLM-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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